molecular formula C16H24BrNO B8183219 1-(3-Bromo-4-isopropoxybenzyl)-4-methylpiperazine

1-(3-Bromo-4-isopropoxybenzyl)-4-methylpiperazine

Cat. No.: B8183219
M. Wt: 326.27 g/mol
InChI Key: VJGKRUQNSSQLOT-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-isopropoxybenzyl)-4-methylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine atom, an isopropoxy group, and a benzyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-isopropoxybenzyl)-4-methylpiperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromo-4-isopropoxybenzyl chloride.

    Nucleophilic Substitution: The 3-bromo-4-isopropoxybenzyl chloride is then reacted with 4-methylpiperazine in the presence of a base such as potassium carbonate. This reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions.

    Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-isopropoxybenzyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzyl ring.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products Formed:

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of alcohols or amines.

Scientific Research Applications

1-(3-Bromo-4-isopropoxybenzyl)-4-methylpiperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of piperazine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-isopropoxybenzyl)-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

  • 1-(3-Bromo-4-methoxybenzyl)-4-methylpiperazine
  • 1-(3-Bromo-4-ethoxybenzyl)-4-methylpiperazine
  • 1-(3-Bromo-4-propoxybenzyl)-4-methylpiperazine

Comparison: 1-(3-Bromo-4-isopropoxybenzyl)-4-methylpiperazine is unique due to the presence of the isopropoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs with methoxy, ethoxy, or propoxy groups, the isopropoxy derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-[(3-bromo-4-propan-2-yloxyphenyl)methyl]-4-methylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO/c1-12(2)19-16-5-4-14(10-15(16)17)11-18-8-6-13(3)7-9-18/h4-5,10,12-13H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGKRUQNSSQLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC(=C(C=C2)OC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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